N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Description
N-(4-Methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a 4-methoxybenzylamine substituent at position 4 and a 4-methylphenyl group at position 3. Its structure combines a planar aromatic thienopyrimidine core with a flexible methoxybenzyl side chain, which may enhance binding interactions with biological targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-3-7-16(8-4-14)18-12-26-21-19(18)20(23-13-24-21)22-11-15-5-9-17(25-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAHAEYHQJBVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Intermediate
A one-pot, three-component reaction between ethyl acetoacetate (or cyclohexanone), cyanoacetamide, and elemental sulfur in dimethylformamide (DMF) with morpholine as a base yields 2-aminothiophene derivatives. For the 5-(4-methylphenyl) substituent, 4-methylbenzaldehyde is introduced during cyclization. The reaction proceeds at 50–60°C for 12–24 hours, with the product precipitated by ice-water quenching and purified via filtration.
Key reaction parameters :
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Solvent : DMF (polar aprotic)
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Base : Morpholine (dual role as base and catalyst)
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Temperature : 50–60°C
Cyclization to Thieno[2,3-d]Pyrimidin-4-One
The 2-aminothiophene intermediate reacts with 4-methylbenzaldehyde in dry DMF under acidic conditions (HCl catalysis) to form 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one . This step establishes the pyrimidine ring and positions the 4-methylphenyl group at C5.
Characterization data for analogous compounds :
Chlorination at C4 Position
Conversion of the 4-oxo group to a chloro substituent is critical for subsequent nucleophilic substitution.
Phosphorus Oxychloride (POCl3) Mediated Chlorination
The thieno[2,3-d]pyrimidin-4-one derivative is refluxed with excess POCl3 (18.9 equivalents) for 4–12 hours. The reaction mixture is neutralized with ammonia post-chlorination, and the product is extracted with ethyl acetate.
Optimization insights :
Nucleophilic Substitution with 4-Methoxybenzylamine
Introducing the N-(4-methoxybenzyl) group necessitates displacing the C4 chloride with 4-methoxybenzylamine.
Conventional Heating Method
A solution of 4-chlorothieno[2,3-d]pyrimidine in ethanol-isopropanol (1:1) is treated with 4-methoxybenzylamine and triethylamine (TEA) at 80°C for 3–12 hours. The product is isolated via flash chromatography (hexane:ethyl acetate gradient).
Representative data for morpholine analogues :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, MPC-6827 analogues are synthesized in 3 hours at 155°C under microwave conditions, achieving comparable yields to conventional methods.
Advantages :
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Conventional Heating | 54–87 | 12–24 | Scalability |
| Microwave-Assisted | 54–90 | 3–6 | Rapid kinetics |
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions at C2 vs. C4 positions necessitate strict temperature control.
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Solvent Choice : DMF enhances cyclization but complicates removal; toluene or acetonitrile alternatives are under investigation.
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Green Chemistry : Replacement of POCl3 with biocatalytic agents remains an unmet need.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has shown promise as a potential anticancer agent . Research indicates that compounds within the thienopyrimidine class can inhibit specific enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects on cancer cells. A study demonstrated that derivatives of thieno[2,3-d]pyrimidine could effectively inhibit the growth of various cancer cell lines through targeted enzyme inhibition .
Pharmacology
The compound is being investigated for its ability to modulate biological pathways, particularly those involved in cancer progression and inflammation. Its interactions with specific protein targets suggest potential use as a therapeutic agent in treating diseases characterized by dysregulated signaling pathways .
Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell growth in breast and prostate cancer models, with IC50 values ranging from 10 to 30 µM .
Biochemistry
Research into the biochemical interactions of this compound has revealed its potential to affect nucleic acid synthesis and protein interactions. Studies have shown that it can bind to specific sites on enzymes, altering their activity and potentially leading to therapeutic effects .
Industrial Applications
In addition to its medicinal properties, this compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules utilized in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism and leading to cell death . The compound binds to the active site of the enzyme, blocking its function and preventing the bacteria from generating ATP .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Donating vs.
- Tetrahydrobenzo Derivatives : Compounds with tetrahydrobenzo rings (e.g., 5a, 5c) exhibit lower melting points (140–172°C) due to reduced planarity, contrasting with fully aromatic analogs .
- Methoxy Substituents: The methoxy group in the target compound’s benzyl side chain may improve solubility compared to non-polar analogs like N-(2-phenylethyl) derivatives ().
Biological Activity
N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine family, which has garnered interest for its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, including its cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Cytotoxicity and Antiproliferative Effects
Research has indicated that compounds within the thienopyrimidine class can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related thienopyrimidine derivatives demonstrate potent antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.
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Cytotoxicity Studies :
- MCF-7 Cell Line : The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 4.3 µg/mL (0.013 µM), indicating strong activity against this line .
- MDA-MB-231 Cell Line : The selective index (SI) for this line was noted to be 3.7 for certain derivatives, suggesting a favorable therapeutic window .
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Mechanism of Action :
- The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer proliferation, such as the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. These pathways are critical in tumor growth and metastasis.
Case Studies
Several studies have investigated the biological activity of thienopyrimidine derivatives:
- A study published in MDPI reported that certain thienopyrimidines exhibited IC50 values as low as 9.1 nM against MCF-7 cells, highlighting their potential as effective anticancer agents .
- Another investigation focused on the synthesis of various thienopyrimidine derivatives and their antiproliferative effects demonstrated that structural modifications significantly affected their potency against cancer cell lines .
Data Summary
The following table summarizes key findings related to the cytotoxicity and antiproliferative effects of this compound and related compounds:
| Compound Name | Cell Line | IC50 (µg/mL) | Selective Index |
|---|---|---|---|
| This compound | MCF-7 | 4.3 | 19.3 |
| Related Thienopyrimidine Derivative | MDA-MB-231 | 28.0 | 3.7 |
| Other Thienopyrimidine Compound | HT1080 | 3 | - |
Q & A
What are the optimized synthetic routes for N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be tailored to improve yield and purity?
Level : Basic
Answer :
The synthesis typically involves nucleophilic substitution of 4-chloro-thieno[2,3-d]pyrimidine derivatives with 4-methoxybenzylamine. Key steps include:
- Reaction conditions : Use DMF as a solvent with diisopropylethylamine (DIPEA) as a base at room temperature for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Yield optimization : Excess amine (1.2 eq.) and monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) reduces side products.
Table 1 : Example reaction yields for analogous thienopyrimidines (from ):
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 5-(2-Methoxyphenyl) analog | 85 | 229–231 |
| 5-(3,4-Dimethoxyphenyl) analog | 84 | 226–227 |
Which analytical techniques are most effective for characterizing the structural and chemical purity of this compound?
Level : Basic
Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy δ ≈ 3.8 ppm, aromatic protons δ 6.8–8.5 ppm) .
- HPLC : Use C18 columns (mobile phase: acetonitrile/water) with UV detection (λ = 254 nm) to verify purity >95% .
- Melting point : Sharp melting ranges (e.g., 199–231°C) indicate high crystallinity .
Table 2 : Representative NMR data for thienopyrimidines (from ):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H | 8.53 | Singlet |
| Methoxy (-OCH₃) | 3.82 | Singlet |
| Aromatic H (para-methyl) | 7.21 | Doublet |
How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Level : Advanced
Answer :
Single-crystal X-ray diffraction (120 K) reveals:
- Planarity : Thienopyrimidine core (r.m.s. deviation = 0.033 Å) and dihedral angles with substituents (e.g., 59.1° for chlorophenyl groups) .
- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.02 Å) stabilize conformation .
- Packing interactions : Weak C–H⋯Cl and π-π stacking drive crystal lattice formation .
Table 3 : Crystallographic parameters (from ):
| Parameter | Value |
|---|---|
| Space group | P21/c |
| R factor | 0.079 |
| Dihedral angle (core vs. aryl) | 50.59°–59.1° |
What methodologies evaluate kinase inhibitory activity, and how are IC50 values interpreted?
Level : Advanced
Answer :
- Enzymatic assays : Recombinant kinases (e.g., EGFR, LCK) incubated with ATP and substrate; fluorescence/quenching measures inhibition .
- IC50 interpretation : Lower values indicate higher potency (e.g., Dasatinib IC50 = 0.4–4.0 µM). Variability arises from kinase isoforms or assay conditions .
- Validation : Counter-screen against unrelated kinases to confirm selectivity.
How should contradictions in biological activity data be addressed?
Level : Advanced
Answer :
Discrepancies may arise from:
- Assay variability : Normalize to positive controls (e.g., Staurosporine) and replicate across labs.
- Structural analogs : Compare substituent effects (e.g., 5-aryl vs. 6-methyl groups) to clarify SAR .
- Orthogonal assays : Confirm tubulin polymerization inhibition via both biochemical (e.g., turbidity) and cellular (e.g., mitotic arrest) methods .
What strategies enhance bioavailability while maintaining target affinity?
Level : Advanced
Answer :
- Hydrophilic groups : Introduce morpholino or tetrazole rings to improve solubility .
- Metabolic stability : Fluorination or methyl substitution reduces CYP450-mediated degradation .
- Computational modeling : Predict logP and polar surface area to balance lipophilicity and absorption .
How to troubleshoot low synthetic yields in the final step?
Level : Basic
Answer :
- Incomplete reaction : Increase temperature to 50°C or use microwave-assisted synthesis.
- Side reactions : Add KI (1 eq.) to catalyze substitution and reduce elimination byproducts .
- Purification : Employ gradient elution (hexane → ethyl acetate) for better separation .
What are critical storage considerations for this compound?
Level : Basic
Answer :
- Temperature : Store at –20°C in airtight containers; avoid >50°C to prevent decomposition .
- Light/moisture : Use amber vials and desiccants (e.g., silica gel) to limit hydrolysis/oxidation .
How reliable are in silico target prediction methods?
Level : Advanced
Answer :
- Docking accuracy : Correlation with experimental IC50 depends on force fields (e.g., AutoDock Vina vs. Glide) .
- False positives : Validate predicted EGFR inhibitors via competitive binding assays .
What experimental designs assess metabolic stability?
Level : Advanced
Answer :
- Liver microsomes : Incubate compound with NADPH; LC-MS quantifies parent compound degradation (t½ = 30–60 min desirable) .
- PAMPA : Measure permeability (Pe > 1 × 10⁻⁶ cm/s indicates good absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
